Fenobucarb

Description

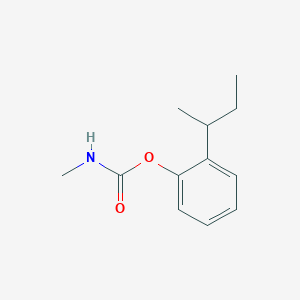

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-butan-2-ylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-9(2)10-7-5-6-8-11(10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRFUJHNVNOBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058077 | |

| Record name | Fenobucarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3766-81-2 | |

| Record name | Fenobucarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3766-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenobucarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1-methylpropyl)-, 1-(N-methylcarbamate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenobucarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sec-butylphenyl methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOBUCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MS2P7M0CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-sec-butylphenyl methylcarbamate (Fenobucarb)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-sec-butylphenyl methylcarbamate, commonly known as Fenobucarb or BPMC, is a carbamate (B1207046) insecticide widely used in agriculture. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and visual representations of the synthetic routes. The information presented is curated from patent literature and academic sources to ensure technical accuracy and practical applicability.

Introduction

This compound is a non-systemic insecticide with contact action, primarily used to control sucking and biting insects on rice and cotton.[1][2] Its mode of action involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function in insects.[3][4] The synthesis of this compound can be achieved through several chemical pathways, each with distinct advantages and challenges regarding reagent toxicity, reaction conditions, and overall yield. This guide will focus on three prominent synthesis routes originating from 2-sec-butylphenol (B1202637).

Core Synthesis Pathways

The industrial production and laboratory synthesis of 2-sec-butylphenyl methylcarbamate predominantly revolve around three key methods, all utilizing 2-sec-butylphenol as the starting aromatic precursor. These pathways are:

-

The Methyl Isocyanate Pathway: A widely recognized and industrially significant method involving the direct reaction of 2-sec-butylphenol with methyl isocyanate.

-

The Methylaminoformyl Chloride Pathway: An alternative route that employs a phosgene (B1210022) derivative, offering a different approach to the formation of the carbamate linkage.

-

The S-Methyl Ester of N-Methylcarbamothioic Acid Pathway: A multi-step synthesis that proceeds through a thiocarbamate intermediate.

This section will provide a detailed exploration of each of these pathways, including reaction mechanisms, experimental protocols, and tabulated quantitative data.

The Methyl Isocyanate Pathway

This pathway is a cornerstone of industrial this compound production due to its straightforward nature and high efficiency. The synthesis involves the nucleophilic addition of the hydroxyl group of 2-sec-butylphenol to the electrophilic carbon of methyl isocyanate. This reaction is typically facilitated by a basic catalyst, such as triethylamine (B128534).

Reaction Scheme:

Figure 1: Synthesis of this compound via the Methyl Isocyanate Pathway.

Experimental Protocol:

The following protocol is a generalized procedure based on established industrial practices.[3]

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with 2-sec-butylphenol.

-

Catalyst Addition: A catalytic amount of triethylamine is added to the reaction vessel.

-

Reagent Addition: Methyl isocyanate is added dropwise to the stirred mixture. An exothermic reaction is expected, and the temperature should be maintained within a specified range through cooling.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is typically subjected to a purification process to remove unreacted reagents and the catalyst. This may involve washing with an acidic solution to remove the triethylamine catalyst, followed by distillation under reduced pressure to isolate the final product.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Molar Ratio | 2-sec-butylphenol : Methyl Isocyanate (1 : >1) | |

| Catalyst | Triethylamine | |

| Solvent | Typically solvent-free or inert solvent | |

| Reaction Temperature | Controlled, often moderately elevated | |

| Purity of Technical Grade | ≥ 95.00% (w/w) |

The Methylaminoformyl Chloride Pathway

This synthetic route offers an alternative to the use of the highly volatile and toxic methyl isocyanate. It involves the reaction of 2-sec-butylphenol with methylaminoformyl chloride, a derivative of phosgene. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

Figure 2: Synthesis of this compound via the Methylaminoformyl Chloride Pathway.

Experimental Protocol:

While specific protocols for this compound via this route are not widely detailed in readily available literature, a general procedure for the synthesis of carbamates from phenols and carbamoyl (B1232498) chlorides can be adapted.

-

Reactant Preparation: 2-sec-butylphenol is dissolved in a suitable inert solvent, such as toluene (B28343) or dichloromethane (B109758), in a reaction vessel. A stoichiometric amount of a base (e.g., pyridine or triethylamine) is added to act as a hydrogen chloride scavenger.

-

Reagent Addition: Methylaminoformyl chloride, dissolved in the same solvent, is added slowly to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion.

-

Work-up and Purification: The reaction mixture is washed with water and brine to remove the salt byproduct and any excess base. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography.

Quantitative Data:

| Parameter | Expected Value |

| Reactant Molar Ratio | 2-sec-butylphenol : Methylaminoformyl Chloride (approx. 1 : 1) |

| Base | Pyridine or Triethylamine (at least 1 equivalent) |

| Solvent | Inert solvent (e.g., Toluene, Dichloromethane) |

| Reaction Temperature | Room temperature to moderate heating |

The S-Methyl Ester of N-Methylcarbamothioic Acid Pathway

This multi-step synthesis provides a less common but viable route to this compound. It involves the reaction of 2-sec-butylphenol with the S-methyl ester of N-methylcarbamothioic acid in the presence of a base.

Reaction Scheme:

Figure 3: Synthesis of this compound via the S-Methyl Ester of N-Methylcarbamothioic Acid Pathway.

Experimental Protocol:

The following protocol is based on a described synthetic method.

-

Reaction Setup: In a suitable reaction flask, 2-sec-butylphenol is dissolved in acetonitrile.

-

Base Addition: Triethylamine is added to the solution to act as a base.

-

Reagent Addition: The S-methyl ester of N-methylcarbamothioic acid is slowly added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained for several hours.

-

Solvent Removal: After the reaction is complete, the acetonitrile is removed by evaporation under vacuum.

-

Work-up and Purification: The resulting residue is dissolved in dichloromethane and washed sequentially with water, a cold dilute sodium hydroxide (B78521) solution, and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Final Product Isolation: The solvent is evaporated to yield the crude product, which can be further purified if necessary.

Quantitative Data:

While a detailed quantitative breakdown is not provided in the source, the following parameters are outlined:

| Parameter | Value | Reference |

| Reactants | 2-sec-butylphenol, S-methyl ester of N-methylcarbamothioic acid | |

| Catalyst/Base | Triethylamine | |

| Solvent | Acetonitrile | |

| Reaction Condition | Reflux |

Conclusion

The synthesis of 2-sec-butylphenyl methylcarbamate can be accomplished through several distinct pathways, with the methyl isocyanate route being the most prevalent in industrial applications. The choice of a particular synthetic method will depend on various factors, including the availability and cost of starting materials, safety considerations related to reagent toxicity (e.g., methyl isocyanate vs. methylaminoformyl chloride), and the desired scale of production. This guide provides a foundational understanding of these synthetic routes to aid researchers and professionals in their work with this important carbamate insecticide. Further optimization of the described protocols may be necessary to achieve desired yields and purity levels in a laboratory or industrial setting.

References

- 1. rayfull.com [rayfull.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C12H17NO2 | CID 19588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenobucarb: A Technical Guide to its Role as a Carbamate Insecticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenobucarb, a carbamate (B1207046) insecticide, is a potent neurotoxic agent widely employed in agriculture for the control of sucking and chewing insects.[1] Its primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in persistent nerve stimulation, paralysis, and eventual death of the insect.[1] Beyond its primary mode of action, this compound has been shown to induce secondary cellular toxicities, including oxidative stress and inflammatory responses.[2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, associated signaling pathways, toxicological profile, and standard experimental protocols for its analysis.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

This compound acts as a competitive inhibitor, binding to the active site of AChE. This binding results in the carbamylation of a serine residue within the enzyme's active site, rendering it inactive. Unlike organophosphates, this carbamylation is reversible, allowing for the spontaneous hydrolysis of the carbamyl-enzyme complex and subsequent regeneration of the active enzyme. However, the rate of decarbamylation is significantly slower than the hydrolysis of acetylcholine, leading to a temporary but substantial accumulation of ACh in the synaptic cleft. This accumulation results in the continuous stimulation of nicotinic and muscarinic acetylcholine receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.

Inhibition of Acetylcholinesterase by this compound

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Fenobucarb in Water Samples

Introduction

Fenobucarb is a carbamate (B1207046) insecticide widely used in agriculture to protect crops.[1] Its potential for runoff into water sources raises environmental and health concerns, necessitating sensitive and reliable analytical methods for its detection and quantification in aqueous matrices. These application notes provide detailed protocols for researchers and scientists on various established techniques for analyzing this compound in water samples, including chromatographic and electrochemical methods.

Chromatographic Methods

Chromatographic techniques are the most common and robust methods for pesticide analysis, offering high sensitivity and selectivity. They involve a separation step followed by detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like this compound.[2] The gas chromatograph separates components of the sample, which are then ionized and identified by the mass spectrometer based on their mass-to-charge ratio. This method provides excellent selectivity and is suitable for complex matrices like wastewater.[2][3] Matrix-matched calibration is often recommended to mitigate matrix effects and improve accuracy.[2]

Experimental Protocol: GC-MS for this compound in Water

This protocol is based on the methodology described by Chormey (2021).

-

Sample Preparation:

-

Collect water samples in clean polypropylene (B1209903) bottles.

-

Filter the samples sequentially through 11 µm filter paper and a 0.45 µm syringe filter to remove particulate matter.

-

For trace analysis, pre-concentration using Solid-Phase Extraction (SPE) is recommended (see Protocol 3.1).

-

-

Instrumental Conditions:

-

Gas Chromatograph: Agilent 7890A GC System (or equivalent).

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium at a constant flow rate of 2.5 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 min.

-

Ramp 1: 30 °C/min to 180 °C.

-

Ramp 2: 40 °C/min to 280 °C, hold for 2 min.

-

-

Mass Spectrometer: Agilent 5975C MS (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Temperatures: MS Source at 230 °C, MS Quad at 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

-

Quantifier/Qualifier Ions (m/z): 150/121 for this compound.

-

-

Calibration and Quantification:

-

Prepare stock solutions of this compound (>98% purity) in acetonitrile.

-

Create a series of calibration standards (e.g., 1.0 – 100 mg/kg) by diluting the stock solution.

-

Generate a calibration curve by plotting peak area against concentration.

-

The retention time for this compound is approximately 6.19 minutes under these conditions.

-

Caption: Workflow for this compound analysis using GC-MS.

High-Performance Liquid Chromatography (HPLC-UV)

Application Note: HPLC is a versatile technique suitable for a wide range of pesticides, including those that are thermally unstable. Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly used for this compound analysis. Detection is often performed using a UV detector at a wavelength where this compound exhibits strong absorbance (e.g., 220 nm). This method is simple, accurate, and precise for determining this compound in water samples. For higher sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: HPLC-UV for this compound in Water

This protocol is based on the methodology described by Al-Qaim et al.

-

Sample Preparation (Liquid-Liquid Extraction):

-

Take 100 mL of the filtered water sample.

-

Extract the sample three times with 60 mL of dichloromethane (B109758) each time.

-

Collect and combine the organic extracts.

-

Concentrate the combined extracts using a rotary vacuum evaporator until only a few drops remain.

-

Re-dissolve the residue in 1.0 mL of acetonitrile. The sample is now ready for injection.

-

-

Instrumental Conditions:

-

HPLC System: Merck Hitachi Lachrom Elite HPLC system (or equivalent) with a pump, autosampler, and UV detector.

-

Column: C18 (5 µm, 250mm × 4.6 mm).

-

Mobile Phase: Acetonitrile/Water (80:20, v/v).

-

Flow Rate: 1.5 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.

-

UV Detector Wavelength: 220 nm.

-

-

Calibration and Quantification:

-

Prepare a stock standard solution (e.g., 1000 ppb) of this compound in acetonitrile.

-

Prepare a series of working standards by diluting the stock solution with the mobile phase.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Caption: Workflow for this compound analysis using HPLC-UV.

Electrochemical Methods

Application Note: Electrochemical sensors offer a rapid, cost-effective, and portable alternative for pesticide detection. For this compound, the method often relies on its alkaline hydrolysis to form 2-sec-butylphenol (B1202637), which is an electrochemically active compound that can be easily oxidized. Techniques like Differential Pulse Voltammetry (DPV) provide high sensitivity and are effective for quantification. The use of modified electrodes, such as those with graphene nanoribbons, can further enhance sensitivity and lower detection limits.

Experimental Protocol: Differential Pulse Voltammetry (DPV)

This protocol is based on the methodology described by Sompong et al. (2023).

-

Sample Preparation (Alkaline Hydrolysis):

-

To a known volume of water sample, add NaOH to a final concentration of 0.1 M to induce complete hydrolysis of this compound to 2-sec-butylphenol.

-

Allow the reaction to proceed for the optimal time as determined by preliminary experiments.

-

Adjust the pH of the solution to 7.0 using a suitable buffer (e.g., phosphate (B84403) buffer) before measurement.

-

-

Electrochemical Measurement:

-

Electrochemical Cell: A standard three-electrode system.

-

Working Electrode: Bare HB-grade pencil lead electrode or a modified screen-printed carbon electrode.

-

Reference Electrode: Ag/AgCl.

-

Counter Electrode: Platinum wire.

-

Technique: Differential Pulse Voltammetry (DPV).

-

DPV Parameters:

-

Potential Range: +0.3 V to +0.85 V.

-

Scan Rate: 100 mV/s.

-

-

-

Calibration and Quantification:

-

Prepare standard solutions of this compound and subject them to the same hydrolysis procedure.

-

Record the DPV scans for each standard.

-

Construct a calibration curve by plotting the peak current from the oxidation of 2-sec-butylphenol against the initial this compound concentration.

-

Caption: Workflow for electrochemical detection of this compound via DPV.

Sample Preparation: Solid-Phase Extraction (SPE)

Application Note: Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating pesticides from water samples. It effectively removes interfering substances from the sample matrix, leading to cleaner extracts and improved analytical results. The choice of sorbent (e.g., C18, Oasis HLB) is critical for achieving good recovery rates.

Protocol: Solid-Phase Extraction for Pesticides

This is a general protocol adaptable from several sources.

-

Cartridge Selection: Choose a suitable SPE cartridge (e.g., Oasis HLB, 60 mg or Chromabond C18).

-

Cartridge Conditioning:

-

Wash the cartridge with 3-5 mL of elution solvent (e.g., dichloromethane/methanol).

-

Rinse with 3-5 mL of methanol.

-

Equilibrate the cartridge with 3-5 mL of ultrapure water, ensuring the sorbent does not go dry.

-

-

Sample Loading:

-

Acidify the water sample (e.g., 100-500 mL) to pH 2.5.

-

Percolate the sample through the conditioned cartridge at a controlled flow rate of 5-10 mL/min.

-

-

Washing:

-

Wash the cartridge with a small volume of ultrapure water to remove any remaining polar impurities.

-

-

Drying:

-

Dry the cartridge thoroughly under vacuum or by centrifugation (e.g., 2500 rpm for 2 min) to remove residual water.

-

-

Elution:

-

Elute the trapped analytes with a small volume (e.g., 2 x 2.5 mL) of an appropriate organic solvent or solvent mixture, such as dichloromethane:methanol (1:1).

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known, small volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) for chromatographic analysis.

-

Caption: General workflow for Solid-Phase Extraction (SPE).

Summary of Method Performance

The selection of an appropriate analytical method depends on the required sensitivity, available instrumentation, and the complexity of the sample matrix. The table below summarizes the performance characteristics of the described methods.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |

| GC-MS | 0.33 ng/mL (0.33 ppb) | - | 1.0 - 100 mg/kg | 96 - 104% (with matrix matching) | |

| HPLC-UV | 0.1 ng/mL (0.1 ppb) | 0.4 ng/mL (0.4 ppb) | 0.4 - 1000 ppb | 97.6 - 101.5% | |

| LC-MS/MS | - | 2 µg/kg (~2 ppb) | R² ≥ 0.9865 | 61.4 - 102.2% | |

| DPV (Pencil Lead Electrode) | 8.29 mg/L (8290 ppb) | 27.63 mg/L (27630 ppb) | - | - | |

| FIA-Electrochemical (GNRs-IL-CoPc/SPCE) | 0.0089 µM (~1.8 ppb) | 0.0252 µM (~5.2 ppb) | 0.025 - 110 µM | 103.3% (in river water) | |

| Flow Amperometry | ~2 ng/mL (2 ppb) | - | 1.0x10⁻⁷ - 1.0x10⁻⁵ mol/L | - |

Note: Units have been standardized to ng/mL (ppb) where possible for comparison. 1 µg/L = 1 ppb ≈ 1 ng/mL in water. Electrochemical methods can have widely varying performance based on electrode modification.

References

Application Note: Analysis of Fenobucarb Residue in Agricultural Soil using QuEChERS and LC-MS/MS

Introduction

Fenobucarb (2-sec-butylphenyl methylcarbamate) is a carbamate (B1207046) insecticide widely used in agriculture to control sucking and biting insects on crops like rice and cotton.[1][2] Due to its potential to contaminate soil and leach into water systems, monitoring its residue in agricultural soil is crucial for environmental risk assessment and ensuring food safety.[1][3][4] Soil, being a complex matrix of organic and inorganic materials, presents analytical challenges due to strong interactions between the soil components and pesticide residues.

This application note details a robust and efficient method for the determination of this compound residues in agricultural soil samples. The protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup method, followed by sensitive and selective quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method involves an initial extraction of this compound from the soil matrix into an organic solvent (acetonitrile) facilitated by salting-out partitioning. A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), is employed to remove interfering matrix components such as pigments and fatty acids. The final, purified extract is then analyzed by LC-MS/MS, which provides high sensitivity and specificity for the accurate quantification of this compound.

Experimental Protocols

1. Reagents and Materials

-

This compound analytical standard (>98% purity)

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Water (Type I, ultrapure)

-

Formic Acid (LC-MS grade)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Sodium Chloride (NaCl)

-

Trisodium (B8492382) Citrate (B86180) Dihydrate

-

Disodium (B8443419) Citrate Sesquihydrate

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

-

Syringe filters (0.22 µm)

2. Instrumentation

-

Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer: Triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Analytical Balance, Centrifuge, Vortex Mixer.

3. Sample Preparation and Extraction (QuEChERS Protocol)

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, add 7 mL of Type I water, vortex, and allow to hydrate (B1144303) for 30 minutes.

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

-

Immediately cap the tube and shake vigorously for 2 minutes.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥5000 rcf for 2 minutes.

-

Collect the purified supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

5. LC-MS/MS Analysis

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

Start at 10% B, hold for 1 min.

-

Linear ramp to 95% B over 7 min.

-

Hold at 95% B for 2 min.

-

Return to 10% B in 0.1 min and re-equilibrate for 3 min.

-

-

Ionization Mode: ESI Positive (ESI+)

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Method Validation and Performance

The analytical method should be validated to ensure its performance is suitable for its intended purpose. Key validation parameters include linearity, accuracy (recovery), precision, and the limits of detection (LOD) and quantification (LOQ).

Table 1: Typical Method Performance Parameters for this compound Analysis in Soil

| Parameter | Specification | Typical Value |

| Linearity (R²) | Correlation coefficient of the matrix-matched calibration curve. | ≥0.99 |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 0.007 mg/kg |

| Limit of Quantification (LOQ) | The lowest concentration that can be quantitatively measured with acceptable accuracy and precision. | 0.01 - 0.02 mg/kg |

| Accuracy (Recovery) | The percentage of the true concentration recovered. Spiked at 0.05 and 0.1 mg/kg. | 70 - 120% |

| Precision (RSD) | Relative Standard Deviation for replicate measurements. | ≤20% |

Workflow Diagram

Caption: Workflow for this compound residue analysis in soil.

The described method, combining QuEChERS extraction with LC-MS/MS analysis, offers a sensitive, accurate, and reliable approach for quantifying this compound residues in agricultural soil. The procedure is efficient, requires minimal solvent usage, and provides the low detection limits necessary for regulatory compliance and environmental monitoring. Proper method validation is essential to ensure data quality and reproducibility.

References

Application Note: Quantification of Fenobucarb in Produce using HPLC-UV

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Fenobucarb in various produce samples. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, ensuring efficient extraction and cleanup. The subsequent HPLC-UV analysis provides reliable and accurate quantification of this compound residues, crucial for food safety and regulatory compliance. This document provides a comprehensive protocol, method validation data, and visual workflows to aid researchers and scientists in implementing this analytical method.

Introduction

This compound, a carbamate (B1207046) insecticide, is widely used in agriculture to protect crops from various pests.[1] However, its residues in food products pose potential health risks to consumers. Therefore, regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food commodities. Accurate and sensitive analytical methods are essential for monitoring this compound levels in produce to ensure consumer safety and compliance with these regulations. This application note presents a validated HPLC-UV method for the determination of this compound in produce.

Experimental Protocol

Standard Preparation

High-purity this compound analytical standard is required for the preparation of calibration solutions.[1]

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade acetonitrile (B52724) in a volumetric flask.

-

Intermediate Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from food matrices.

-

Homogenization: Weigh 10 g of a representative homogenized produce sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.

-

Salting Out: Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate (B86663) and sodium chloride) to the tube. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer the supernatant (acetonitrile layer) to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds.

-

Final Centrifugation and Filtration: Centrifuge the dSPE tube at high speed for 5 minutes. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Chromatographic Conditions

The separation and quantification of this compound are achieved using a reverse-phase HPLC system with UV detection.

| Parameter | Condition |

| HPLC Column | RP-C18, 5 µm, 4.6 x 250 mm (or equivalent)[2] |

| Mobile Phase | Acetonitrile: Water (1:1, v/v), isocratic[2] |

| Flow Rate | 1.4 mL/min[2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| UV Detection Wavelength | 254 nm |

Method Validation

The analytical method was validated for its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The quantitative data from the method validation are summarized in the table below.

| Parameter | Result |

| Linearity Range | 0.05 - 5.0 µg/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Accuracy (Recovery %) | 84.5% |

| Precision (RSD %) | < 10% |

| Limit of Detection (LOD) | 0.007 mg/kg |

| Limit of Quantification (LOQ) | 0.02 mg/kg |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in produce.

Caption: Workflow for this compound quantification in produce.

Logical Relationships in Method Validation

This diagram shows the relationship between the different parameters of method validation, which collectively ensure the reliability of the analytical method.

Caption: Interrelation of method validation parameters.

Conclusion

The HPLC-UV method described in this application note provides a reliable and effective means for the quantification of this compound in produce. The use of the QuEChERS protocol for sample preparation ensures high-throughput and efficient extraction. The method is validated to be linear, accurate, precise, and sensitive for its intended purpose. This application note serves as a valuable resource for laboratories involved in pesticide residue analysis and food safety monitoring.

References

Application Note: High-Throughput Analysis of Fenobucarb in Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the carbamate (B1207046) insecticide Fenobucarb in various food matrices. The protocol employs a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS). The method demonstrates excellent linearity, recovery, and sensitivity, making it suitable for routine monitoring of this compound residues in food safety and quality control laboratories.

Introduction

This compound is a widely used carbamate insecticide for the control of sucking and biting insects on rice and cotton. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food commodities. Consequently, the development of reliable and efficient analytical methods for the determination of this compound residues is of paramount importance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering high selectivity and sensitivity. This application note provides a comprehensive protocol for the analysis of this compound using a QuEChERS extraction method and GC-MS/MS detection.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[1][2][3][4] It involves a two-step process: extraction and dispersive solid-phase extraction (d-SPE) for cleanup.

Materials:

-

Homogenized sample (e.g., fruits, vegetables)

-

Acetonitrile (B52724) (ACN)

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) - optional, for pigmented samples

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes

Protocol:

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing the appropriate cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high pigment content, GCB may be added, but it should be used with caution as it can retain planar pesticides.

-

Cap the tube and vortex for 30 seconds.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis. An aliquot can be transferred to an autosampler vial.

-

GC-MS/MS Analysis

The analysis is performed on a gas chromatograph coupled to a tandem quadrupole mass spectrometer.

Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless injector

-

Tandem Mass Spectrometer (MS/MS)

-

GC Column: e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase.

GC Conditions:

-

Injector Temperature: 250 °C[5]

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1.5 minutes

-

Ramp 1: 30 °C/min to 210 °C

-

Ramp 2: 20 °C/min to 320 °C, hold for 2 minutes

-

MS/MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 260 °C

-

Quadrupole Temperature: 150 °C

-

Collision Gas: Argon

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions for this compound:

-

Parent Ion (m/z): 150.1

-

Quantifier Ion (m/z): 121.1

-

Qualifier Ion (m/z): 103.1

-

Data Presentation

The following table summarizes the quantitative performance data for the GC-MS analysis of this compound.

| Parameter | Value | Reference |

| Linearity (R²) | ≥ 0.9865 | |

| Limit of Detection (LOD) | 0.07–0.16 μg/L | |

| Limit of Quantification (LOQ) | 1.0–10.0 μg/kg | |

| Recovery | 69.5–88.4% | |

| Relative Standard Deviation (RSD) | < 28% |

Discussion

Matrix Effects: In the analysis of pesticide residues in complex matrices like food, matrix effects can significantly impact the accuracy of quantification. Co-extracted matrix components can enhance or suppress the analyte signal. To mitigate these effects, the use of matrix-matched calibration standards is highly recommended. This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.

Visualization

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 4. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

Application Notes and Protocols: QuEChERS Method for Fenobucarb Extraction from Food Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the extraction of Fenobucarb from various food matrices using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. This methodology is essential for the quantitative analysis of this compound residues in food safety and quality control.

Introduction

This compound is a carbamate (B1207046) insecticide widely used in agriculture to protect crops from pests. Its potential presence in the food chain necessitates sensitive and reliable analytical methods for residue monitoring to ensure consumer safety. The QuEChERS method has emerged as a popular and effective sample preparation technique for the multi-residue analysis of pesticides in a variety of food matrices. It offers a streamlined workflow, reducing solvent consumption and sample preparation time compared to traditional methods.

Principle of the QuEChERS Method

The QuEChERS method involves a two-step process:

-

Extraction: The homogenized food sample is first extracted with an organic solvent, typically acetonitrile (B52724), in the presence of salts. The salts induce a phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then cleaned up by adding a combination of sorbents. These sorbents remove interfering matrix components such as fats, pigments, and sugars, resulting in a cleaner extract for chromatographic analysis.

Experimental Workflow

The following diagram illustrates the general workflow of the QuEChERS method for this compound extraction.

Caption: QuEChERS workflow for this compound extraction from food samples.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific food matrix and analytical instrumentation.

Reagents and Materials

-

Acetonitrile (ACN), HPLC or pesticide residue grade

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium (B8492382) citrate dihydrate

-

Disodium (B8443419) hydrogen citrate sesquihydrate

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

This compound analytical standard

-

50 mL and 15 mL polypropylene (B1209903) centrifuge tubes with screw caps

-

High-speed refrigerated centrifuge

-

Vortex mixer

-

Graduated cylinders and pipettes

Sample Preparation

-

Homogenize a representative portion of the food sample using a high-speed blender. For dry samples, it may be necessary to add a specific amount of deionized water to achieve a homogeneous mixture before extraction.[1]

-

Weigh 10 g (or 15 g for high-moisture matrices) of the homogenized sample into a 50 mL centrifuge tube.

Extraction

-

Add 10 mL of acetonitrile to the centrifuge tube containing the sample. For methods requiring acidification, 0.1% trifluoroacetic acid or 0.1% formic acid can be added to the acetonitrile.[2][3]

-

Add the appropriate QuEChERS extraction salt packet. A common formulation (EN 15662) contains 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[1]

-

Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.

-

Centrifuge the tube at ≥4000 x g for 5 minutes.

Dispersive SPE Cleanup

-

Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube.

-

The d-SPE tube should contain the appropriate sorbents for the matrix. For many food matrices, a combination of 150 mg MgSO₄ and 25 mg PSA is used.[4] For matrices with high fat content, such as meat or fish, 25-50 mg of C18 sorbent can be added to remove lipids.

-

Cap the tube and vortex for 30 seconds to disperse the sorbent.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

-

The resulting supernatant is the final extract.

Analysis

-

Carefully transfer the final extract into an autosampler vial.

-

The extract is now ready for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

-

Matrix-matched calibration standards are recommended for accurate quantification to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize the performance of the QuEChERS method for this compound extraction from various food matrices as reported in scientific literature.

Table 1: Recovery and Precision Data

| Food Matrix | Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Porcine Muscle | 2 | 61.38 | >20 | |

| Porcine Muscle | 4 | 75.93 | <13 | |

| Egg | 2 | 88.37 | <13 | |

| Egg | 4 | 102.21 | <13 | |

| Whole Milk | 2 | 80.42 | <13 | |

| Whole Milk | 4 | 95.67 | >20 | |

| Eel | 2 | 79.89 | <13 | |

| Eel | 4 | 91.23 | <13 | |

| Flatfish | 2 | 82.15 | <13 | |

| Flatfish | 4 | 98.76 | <13 | |

| Shrimp | 2 | 85.43 | <13 | |

| Shrimp | 4 | 99.54 | <13 | |

| Beef Muscle | 10 | 83.7 - 93.4 | <5 | |

| Beef Muscle | 40 | 83.7 - 93.4 | <5 |

Table 2: Method Detection and Quantification Limits

| Food Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Reference |

| Animal & Aquatic Products | - | 2 | |

| Beef Muscle | 1.5 | 5 | |

| Fruits & Vegetables | - | 10 - 15 |

Table 3: Matrix Effects

| Food Matrix | Matrix Effect (%) | Analytical Method | Reference |

| Edible Insects | -33.00 | GC-MS/MS |

Method Variations and Considerations

-

Buffered vs. Unbuffered Extraction: The original QuEChERS method was unbuffered. However, buffered versions (e.g., acetate (B1210297) or citrate) are now common to protect pH-sensitive pesticides from degradation. The acetate-buffered version has been shown to provide higher and more consistent recoveries for this compound in beef muscle.

-

Choice of d-SPE Sorbent: The type and amount of d-SPE sorbent should be optimized based on the food matrix. PSA is effective for removing organic acids, sugars, and some pigments. C18 is used for removing non-polar interferences like fats. For highly pigmented samples, Graphitized Carbon Black (GCB) may be necessary, but it can also retain planar pesticides.

-

Matrix Effects: Food matrices can significantly enhance or suppress the analytical signal, leading to inaccurate quantification. The use of matrix-matched standards is crucial to mitigate these effects.

-

Analysis of Dry Samples: For commodities with low water content (<80%), such as dried fruits or nuts, a pre-wetting step with water is necessary before the acetonitrile extraction to ensure efficient partitioning of the analyte.

Conclusion

The QuEChERS method provides a simple, fast, and effective approach for the extraction of this compound from a wide range of food matrices. Its versatility and efficiency make it a valuable tool for routine monitoring and regulatory compliance. Proper validation and optimization of the method for each specific matrix are essential to ensure accurate and reliable results.

References

- 1. gcms.cz [gcms.cz]

- 2. Determination of this compound residues in animal and aquatic food products using liquid chromatography-tandem mass spectrometry coupled with a QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes: High-Sensitivity Competitive ELISA Kit for Fenobucarb Screening

Introduction

Fenobucarb is a widely used carbamate (B1207046) insecticide in agriculture for controlling pests on rice and cotton. Its potential persistence in the environment and food products necessitates sensitive and efficient screening methods to ensure food safety and environmental monitoring. This document describes the development and protocol for a sensitive and specific indirect competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) for the quantitative/semi-quantitative screening of this compound. The assay is based on the competition between this compound in the sample and a this compound-protein conjugate (coating antigen) immobilized on a microplate for a limited number of specific anti-Fenobucarb antibody binding sites.

Assay Principle

The principle of the indirect competitive ELISA (ic-ELISA) is the basis for this kit. A this compound-protein conjugate (coating antigen) is pre-coated onto the wells of a microtiter plate. When samples or standards containing this compound are added to the wells, followed by the addition of a specific primary antibody against this compound, a competitive reaction occurs. The free this compound in the sample competes with the immobilized coating antigen for the binding sites of the antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody captured on the plate. Following another washing step, a substrate solution is added, which is catalyzed by the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. High this compound concentration in the sample leads to less primary antibody binding to the plate, resulting in a weaker color signal.

Protocols

Development of Key Reagents

The development of a robust ELISA kit relies on the quality of its core components: the immunizing antigen to produce antibodies and the coating antigen for the assay plate.

1.1. Hapten Synthesis and Antigen Conjugation

Since this compound is a small molecule (a hapten), it is not immunogenic on its own. It must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), to elicit an immune response.[1][2] A different carrier protein should be used for the immunizing antigen (e.g., BSA) and the coating antigen (e.g., OVA) to prevent cross-reactivity of the resulting antibodies with the carrier protein itself.

Experimental Protocol: Hapten-Protein Conjugation (Active Ester Method)

-

Hapten Derivatization: Introduce a carboxyl group into the this compound structure to act as a spacer arm for protein conjugation. This can be achieved by reacting this compound with a compound like succinic anhydride.

-

Activation of Carboxyl Group: Dissolve the derivatized hapten in an organic solvent (e.g., Dimethylformamide - DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC) to activate the carboxyl group, forming an active ester.

-

Conjugation to Carrier Protein: Prepare a solution of the carrier protein (BSA for immunogen, OVA for coating antigen) in a suitable buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5).

-

Reaction: Slowly add the activated hapten solution to the protein solution while stirring. Allow the reaction to proceed overnight at 4°C. The typical molar ratio of hapten to protein can range from 10:1 to 40:1.[1]

-

Purification: Remove the unconjugated hapten and by-products by dialysis against phosphate-buffered saline (PBS) for 2-3 days with multiple buffer changes.

-

Characterization: Confirm the successful conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.[3]

1.2. Polyclonal Antibody Production

-

Immunization: Emulsify the immunizing antigen (this compound-BSA conjugate) with an equal volume of Freund's complete adjuvant (for the initial injection) or Freund's incomplete adjuvant (for booster injections). Immunize healthy rabbits or mice via subcutaneous or intramuscular injections. The immunization regimen typically spans 4 to 8 weeks with booster shots every 2-3 weeks.[4]

-

Titer Monitoring: Collect small blood samples from the immunized animal 7-10 days after each booster. Determine the antibody titer using an indirect non-competitive ELISA, where the coating antigen (this compound-OVA) is used to capture the antibodies from the serum dilutions.

-

Antibody Purification: Once a high antibody titer is achieved, collect the blood and separate the antiserum. Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.

Indirect Competitive ELISA Protocol

2.1. Reagent Preparation

-

Coating Buffer: 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6.

-

Washing Buffer (PBST): 0.01 M PBS, pH 7.4, containing 0.05% Tween-20.

-

Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST.

-

Sample/Standard Diluent: PBST or a modified buffer to match the sample matrix.

-

Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

2.2. Assay Procedure

-

Coating: Dilute the this compound-OVA coating antigen to its optimal concentration (determined via checkerboard titration) in Coating Buffer. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.

-

Washing: Discard the coating solution and wash the plate 3 times with 300 µL of Washing Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.

-

Washing: Repeat the washing step as in step 2.

-

Competitive Reaction: Add 50 µL of this compound standard solutions or prepared samples to the appropriate wells. Then, immediately add 50 µL of the diluted anti-Fenobucarb primary antibody to each well. Gently shake the plate and incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step as in step 2.

-

Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP), diluted to its optimal concentration in Blocking Buffer, to each well. Incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step, but increase to 5 times.

-

Substrate Reaction: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature (e.g., 25°C) for 15-20 minutes.

-

Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Data Presentation and Analysis

Assay Optimization

A checkerboard titration is essential to determine the optimal concentrations of the coating antigen and the primary antibody. The goal is to find a combination that yields a high maximum absorbance (Amax) for the zero standard (B₀) and a low IC₅₀ value (the concentration of analyte that causes 50% inhibition).

Table 1: Checkerboard Titration for Optimal Reagent Concentrations

| Coating Antigen (µg/mL) | Primary Antibody Dilution | Amax (OD at 450 nm) |

| 0.5 | 1:4000 | 1.85 |

| 0.5 | 1:8000 | 1.21 |

| 0.5 | 1:16000 | 0.78 |

| 1.0 | 1:8000 | 1.82 |

| 1.0 | 1:16000 | 1.15 |

| 1.0 | 1:32000 | 0.65 |

| 2.0 | 1:16000 | 1.75 |

| 2.0 | 1:32000 | 1.25 |

| Optimal conditions selected (bolded) provide a high signal (Amax ≈ 1.8) with a higher antibody dilution to conserve reagent. |

Standard Curve and Sensitivity

The assay's performance is evaluated by constructing a standard curve. The inhibition rate is calculated using the formula: Inhibition (%) = [1 - (OD_sample / OD_zero_standard)] * 100. A four-parameter logistic curve is typically used to fit the data.

Table 2: Typical this compound Standard Curve Data

| This compound (ng/mL) | Avg. OD 450nm | B/B₀ (%) | Inhibition (%) |

| 0 (B₀) | 1.820 | 100.0 | 0.0 |

| 0.1 | 1.656 | 91.0 | 9.0 |

| 0.5 | 1.256 | 69.0 | 31.0 |

| 1.5 (IC₅₀) | 0.910 | 50.0 | 50.0 |

| 5.0 | 0.437 | 24.0 | 76.0 |

| 25.0 | 0.146 | 8.0 | 92.0 |

| 100.0 | 0.073 | 4.0 | 96.0 |

| The IC₅₀ value (concentration causing 50% inhibition) is approximately 1.5 ng/mL. The Limit of Detection (LOD, often calculated as IC₁₀ or IC₁₅) would be lower. |

Assay Validation

Specificity (Cross-Reactivity)

The specificity of the antibody is tested by running the ELISA with compounds structurally related to this compound.

Table 3: Cross-Reactivity of the this compound ELISA

| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |

| This compound | 1.5 | 100 |

| Isoprocarb | 125 | 1.2 |

| Propoxur | 350 | 0.43 |

| Carbaryl | > 1000 | < 0.15 |

| Carbofuran | > 1000 | < 0.15 |

| Chlorpyrifos | > 5000 | Not Detected |

| Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100 |

Accuracy (Spike and Recovery)

To assess matrix effects, different sample types (e.g., water, soil extract, fruit juice) are spiked with known concentrations of this compound and analyzed. Acceptable recovery rates are typically within 80-120%.

Table 4: Spike and Recovery Analysis in Water Samples

| Sample Matrix | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) | Recovery (%) |

| Tap Water | 2.0 | 1.88 | 94.0 |

| Tap Water | 5.0 | 5.25 | 105.0 |

| Tap Water | 10.0 | 9.10 | 91.0 |

| River Water | 2.0 | 1.74 | 87.0 |

| River Water | 5.0 | 4.60 | 92.0 |

| River Water | 10.0 | 11.10 | 111.0 |

Overall Development Workflow

The entire process, from initial design to a validated kit, follows a structured path.

References

- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Fenobucarb Extraction from Clay Soil

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Fenobucarb from challenging clay soil matrices.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from clay soil so challenging?

A1: The difficulty in extracting this compound from clay soil stems from a combination of the pesticide's physicochemical properties and the nature of the soil matrix.

-

Strong Adsorption: Clay soils, with their large surface area and cation exchange capacity, strongly adsorb pesticides like this compound. This is primarily due to interactions between the this compound molecules and the clay mineral surfaces.[1]

-

Organic Matter Content: Clay soils often have a high organic matter content, which can further bind this compound through hydrophobic interactions, making it less available for extraction.[1]

-

This compound Properties: this compound has a moderate octanol-water partition coefficient (Log P of 2.78), indicating a moderate affinity for both fatty substances and water.[2] This allows it to partition into the organic matter of the soil. It also has moderate water solubility (420 mg/L at 20°C), which can influence its interaction with the soil's aqueous phase.[2]

Q2: What are the recommended extraction methods for this compound from clay soil?

A2: Two primary methods are recommended for the extraction of this compound from clay soil: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol and traditional solvent extraction. The choice between them depends on factors like sample throughput, desired extraction efficiency, and available equipment. The QuEChERS method is generally faster and uses less solvent, making it a popular choice for multi-residue analysis.

Q3: How can I minimize matrix effects when analyzing this compound extracts from clay soil?

A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based analyses, are a significant challenge with complex matrices like clay soil. Here are some strategies to mitigate them:

-

Effective Cleanup: Employ a robust cleanup step after extraction. Dispersive solid-phase extraction (d-SPE) with a combination of sorbents is common. For this compound, a combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to target non-polar interferences is often effective.

-

Matrix-Matched Calibration: Prepare your calibration standards in a blank clay soil extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for any signal alteration caused by co-extracted matrix components.

-

Use of Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for both matrix effects and variability in extraction recovery.

-

Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially impacting the limit of detection.

Troubleshooting Guide

Low Extraction Recovery

| Potential Cause | Troubleshooting Steps |

| Inadequate Solvent Penetration and Desorption | Clay particles can aggregate, trapping this compound. Ensure thorough sample homogenization. Pre-wetting the soil sample with water before adding the extraction solvent can help swell the clay and improve solvent access to the pesticide. |

| Suboptimal Extraction Solvent | The polarity of the extraction solvent is crucial. While acetonitrile (B52724) is commonly used in QuEChERS, for traditional solvent extraction, a mixture of polar and non-polar solvents (e.g., acetone/dichloromethane or acetone/hexane) might be more effective in disrupting the different interactions between this compound and the soil matrix. Acidifying the extraction solvent (e.g., with 0.1% trifluoroacetic acid in acetonitrile) can improve the recovery of some pesticides.[3] |

| Insufficient Extraction Time or Agitation | The strong binding of this compound to clay requires sufficient time and energy for desorption. Increase the shaking or sonication time during the extraction step. Ensure vigorous and consistent agitation for all samples. |

| Analyte Degradation | This compound can degrade at high temperatures and in certain pH conditions. Avoid excessive heat during extraction and solvent evaporation. Ensure the pH of the extraction and final solution is suitable for this compound stability. |

Poor Reproducibility

| Potential Cause | Troubleshooting Steps |

| Inhomogeneous Soil Samples | Clay soils can be heterogeneous. Thoroughly mix and sieve the soil sample before taking a subsample for extraction to ensure representativeness. |

| Inconsistent Water Content | The amount of water in the soil can significantly impact extraction efficiency. It is recommended to either air-dry the samples to a consistent moisture level or to determine the moisture content of each sample and report the results on a dry weight basis. |

| Variable Extraction Conditions | Ensure that all extraction parameters, including solvent volumes, shaking/sonication time and speed, and temperature, are kept consistent across all samples. |

| Inconsistent Cleanup | The amount of d-SPE sorbent and the vortexing time during the cleanup step should be uniform for all samples to ensure consistent removal of interferences. |

Data Presentation: Comparison of Extraction Methods

| Extraction Method | Analyte(s) | Matrix | Typical Recovery (%) | Reference |

| Modified QuEChERS | This compound | Various food matrices | 61.38 - 102.21 | |

| QuEChERS | Multiclass Pesticides | Soil | ~70 - 120 | |

| Solvent Shake Extraction | Atrazine & Alachlor | Webster clay loam | 52 - 70 | |

| Soxhlet Extraction | Atrazine & Alachlor | Webster clay loam | 78 - 92 | |

| Ultrasonic Extraction | Herbicides | Soil | 91 - 97 |

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction

This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in soil.

Caption: Workflow for the modified QuEChERS extraction of this compound from clay soil.

Methodology:

-

Sample Preparation: Weigh 10 g of homogenized and sieved (<2 mm) clay soil into a 50 mL centrifuge tube. If the soil is dry, add 10 mL of deionized water, vortex for 30 seconds, and allow it to hydrate (B1144303) for 30 minutes.

-

Extraction:

-

Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.

-

Add the appropriate QuEChERS extraction salt packet (commonly containing 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of sodium chloride).

-

Immediately cap the tube and shake it vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 x g for 5 minutes.

-

-

Cleanup (d-SPE):

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube. A common sorbent combination for this step is 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.

-

-

Analysis:

-

Carefully transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or GC-MS.

-

Protocol 2: Traditional Solvent Extraction

This protocol outlines a classic solvent extraction method that can be effective for this compound.

Caption: Workflow for traditional solvent extraction of this compound from clay soil.

Methodology:

-

Sample Preparation: Weigh 20 g of homogenized and sieved (<2 mm) clay soil into a glass flask.

-

Extraction:

-

Add 50 mL of an acetone/dichloromethane (1:1, v/v) mixture to the flask.

-

Securely cap the flask and shake it on a mechanical shaker or place it in an ultrasonic bath for 30 minutes.

-

Filter the extract through a Büchner funnel with a filter paper.

-

Return the soil residue to the flask and repeat the extraction process two more times with fresh solvent.

-

Combine all the filtered extracts.

-

-

Cleanup and Concentration:

-

Concentrate the combined extracts to a few milliliters using a rotary evaporator at a temperature not exceeding 40°C.

-

If significant matrix interference is expected, perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18).

-

Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile or methanol) for analysis.

-

Logical Relationships

Caption: Troubleshooting logic for low this compound recovery from clay soil.

References

Technical Support Center: Analysis of Fenobucarb in Aqueous Samples

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenobucarb in aqueous samples. Our goal is to help you ensure the stability and integrity of your samples for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation in my aqueous samples?

A1: this compound is susceptible to degradation through several pathways. The primary factors to control are:

-

pH: this compound is prone to hydrolysis, especially under alkaline conditions.[1][2][3] It is most stable in neutral to slightly acidic solutions.

-

Temperature: Higher temperatures accelerate the rate of both chemical (hydrolysis) and microbial degradation.[4]

-

Light: Exposure to sunlight and UV radiation can lead to photodegradation.[4]

-

Microbial Contamination: Bacteria present in the water can use this compound as a source of carbon, leading to its breakdown.

Q2: What is the primary degradation product of this compound in water?

A2: The main degradation product of this compound in aqueous solutions is 2-sec-butylphenol, which is formed through the hydrolysis of the carbamate (B1207046) ester linkage.

Q3: How should I store my aqueous samples containing this compound before analysis?

A3: To minimize degradation, samples should be stored under the following conditions immediately after collection:

-

Refrigeration: Store samples at 4°C.

-

Protection from Light: Use amber glass bottles or store samples in the dark.

-

pH Adjustment: If the analysis cannot be performed within 48 hours, adjust the sample pH to a range of 2.0 to 4.0 using sulfuric acid.

Q4: Can I freeze my this compound samples?

A4: While refrigeration at 4°C is the standard recommendation, freezing can be an option for longer-term storage. However, you should validate this storage condition for your specific sample matrix to ensure that the freeze-thaw cycle does not adversely affect the sample integrity or the concentration of this compound.

Q5: What analytical techniques are suitable for this compound quantification in water?

A5: Several analytical methods are available for the determination of this compound in aqueous samples, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

High-Performance Liquid Chromatography (HPLC)

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

-

Spectrophotometry

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low or no detection of this compound in spiked samples. | Degradation during sample collection and storage. | - Ensure samples are collected in appropriate containers (e.g., amber glass). - Immediately after collection, place samples on ice and transport them to the lab. - Store samples at 4°C and protect them from light. - For storage longer than 48 hours, acidify the sample to pH 2.0-4.0. |

| Inappropriate sample pH. | - Measure the pH of the water sample. This compound degrades rapidly in alkaline conditions. - Adjust the pH to the recommended range for storage. | |

| Inconsistent or non-reproducible results. | Variable storage times or conditions. | - Standardize the time between sample collection and extraction. - Ensure all samples are stored under identical conditions (temperature, light exposure, and pH). |

| Microbial degradation. | - Filter the water samples through a 0.45 µm filter to remove particulate matter and microorganisms. - Consider adding a chemical preservative if compatible with your analytical method (e.g., chloroform (B151607) has been shown to be effective for some pesticides, though compatibility with this compound analysis must be verified). | |

| Presence of unexpected peaks in the chromatogram. | Formation of degradation products. | - Check for the presence of 2-sec-butylphenol, the primary hydrolysis product of this compound. - Optimize storage conditions to minimize degradation. |

| Matrix interference. | - Perform a matrix spike and matrix spike duplicate to assess matrix effects. - Employ a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds. |

Data Presentation

Table 1: Effect of pH on the Hydrolytic Half-Life (DT50) of this compound at 20°C

| pH | Half-Life (Days) | Reference |

| 2 | >28 | |

| 7 | 20 | |

| 9 | 16.9 | |

| 10 | 2.06 |

Note: Another source indicates a half-life of 577 days at pH 7 and 25°C.

Table 2: Effect of Temperature on the Degradation Half-Life of this compound

| Temperature (°C) | Half-Life (Hours) | Reference |

| 30 | 37 | |

| 35 | 24 | |

| 45 | 17 | |

| 50 | 5 |

Table 3: Effect of Light on the Degradation Half-Life of this compound

| Light Source | Half-Life (Hours) | Reference |

| Direct Sunlight | 3.8 | |

| UV Rays | 4.0 |

Experimental Protocols

Protocol 1: Aqueous Sample Preservation

Objective: To stabilize this compound in aqueous samples immediately after collection to prevent degradation prior to analysis.

Materials:

-

Amber glass bottles, pre-cleaned

-

Sulfuric acid (H₂SO₄), concentrated

-

pH meter or pH indicator strips

-

Pipettes

-

Refrigerator or cooler with ice packs

Procedure:

-

Collect water samples directly into pre-cleaned amber glass bottles.

-

If the sample contains residual chlorine, add 35 mg of sodium thiosulfate (B1220275) per liter for each part per million of free chlorine.